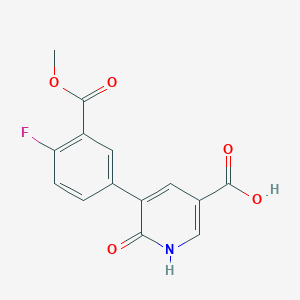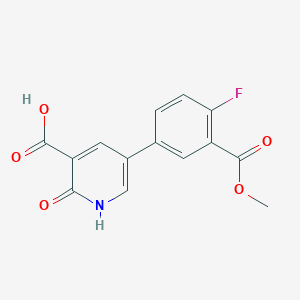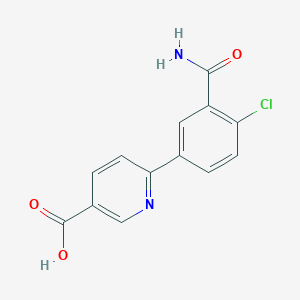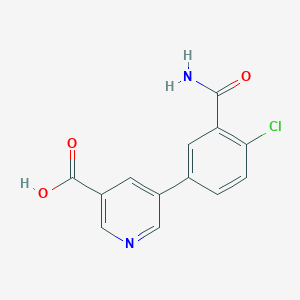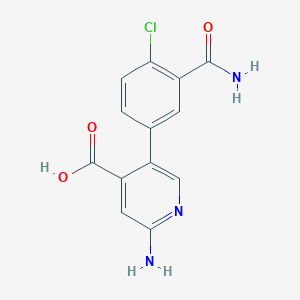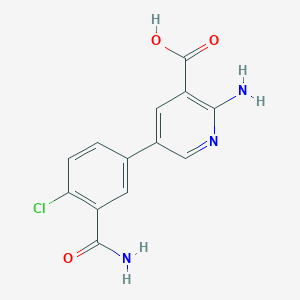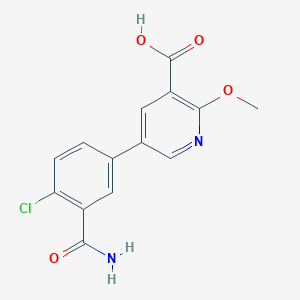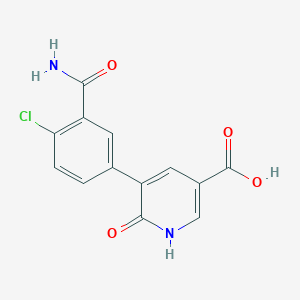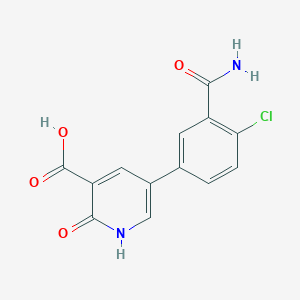
5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid (5-CCPA) is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 303.7 g/mol and a melting point of 240°C. 5-CCPA has been used in a variety of laboratory experiments, including in the synthesis of new compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes.
科学的研究の応用
5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has been used in a variety of laboratory experiments, including in the synthesis of new compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used in the synthesis of a variety of pharmaceuticals, including beta-blockers, anti-inflammatory drugs, and anticonvulsants. In addition, 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has been used as a fluorescent probe for the detection of DNA and RNA and as a tool for studying the structure and function of proteins.
作用機序
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. It is also thought to act as a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.
実験室実験の利点と制限
5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. In addition, it is non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, it has some limitations, such as its low solubility in water and its tendency to form crystalline structures.
将来の方向性
There are several potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% research. One is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug synthesis, as well as its potential use as a fluorescent probe for the detection of DNA and RNA. Finally, research could be done to explore the possibility of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% as a tool for studying the structure and function of proteins.
合成法
5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% can be synthesized from 4-chlorobenzaldehyde and 2-chloroisonicotinic acid through a condensation reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C for 8 hours. The resulting product is then purified by recrystallization in ethanol and dried under vacuum.
特性
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)9-5-17-11(15)4-7(9)13(19)20/h1-5H,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSYZBLGETURQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688171 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-28-4 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

